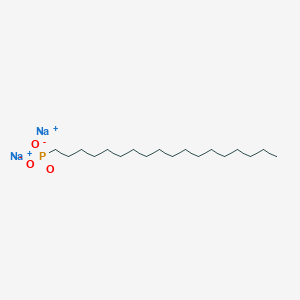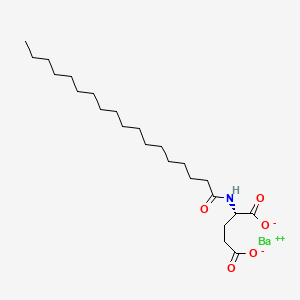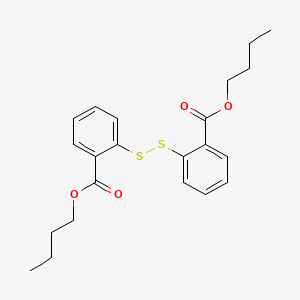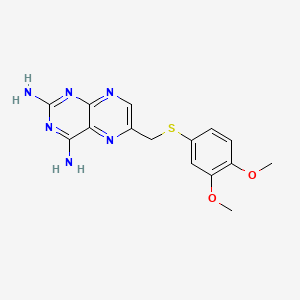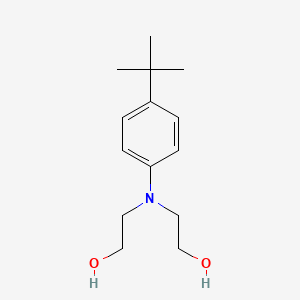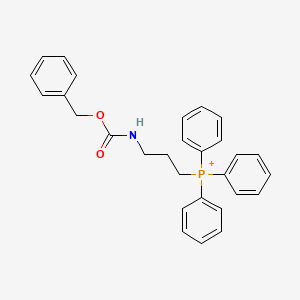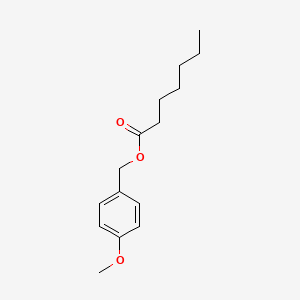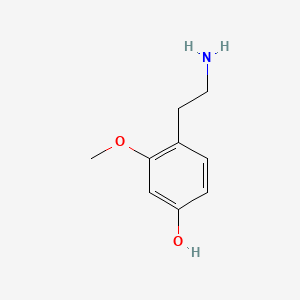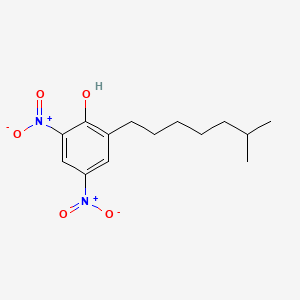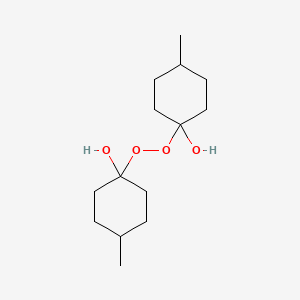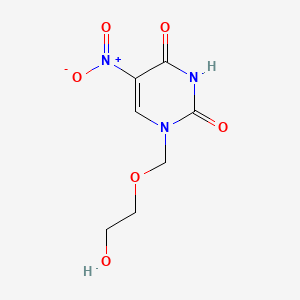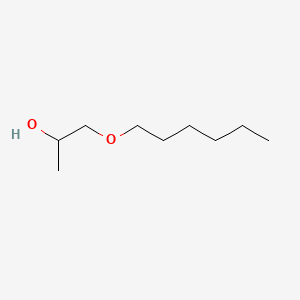
2-Propanol, 1-(hexyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-(hexyloxy)-, also known as (2R)-1-(hexyloxy)-2-propanol, is an organic compound with the molecular formula C9H20O2. It is a colorless liquid that is used in various chemical processes and applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(hexyloxy)- typically involves the reaction of propylene oxide with hexanol in the presence of a catalyst. This reaction can be carried out under mild conditions, often using an acid or base catalyst to facilitate the reaction. The process can be summarized as follows:
Reactants: Propylene oxide and hexanol.
Catalyst: Acid or base catalyst (e.g., sulfuric acid or sodium hydroxide).
Reaction Conditions: Mild temperatures (around 50-70°C) and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of 2-Propanol, 1-(hexyloxy)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reactants and catalysts but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1-(hexyloxy)- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed
Oxidation: Hexanal or hexanone.
Reduction: Hexanol.
Substitution: Various ethers and esters depending on the substituent used.
Applications De Recherche Scientifique
2-Propanol, 1-(hexyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of various biological compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the manufacture of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-(hexyloxy)- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. This allows it to participate in a wide range of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethoxy-2-propanol: Similar in structure but with an ethoxy group instead of a hexyloxy group.
2-Propanol, 1-ethoxy-: Another similar compound with an ethoxy group.
Uniqueness
2-Propanol, 1-(hexyloxy)- is unique due to its longer hexyloxy chain, which imparts different physical and chemical properties compared to shorter chain analogs. This makes it suitable for specific applications where longer alkyl chains are beneficial.
Propriétés
Numéro CAS |
55546-21-9 |
|---|---|
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1-hexoxypropan-2-ol |
InChI |
InChI=1S/C9H20O2/c1-3-4-5-6-7-11-8-9(2)10/h9-10H,3-8H2,1-2H3 |
Clé InChI |
BWPAALSUQKGDBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


